3-Bromo-5-chloropyrazine-2-carbonitrile
Overview
Description
3-Bromo-5-chloropyrazine-2-carbonitrile is a chemical compound with the molecular formula C5HBrClN3 and a molecular weight of 218.44 g/mol It is characterized by the presence of bromine and chlorine atoms attached to a pyrazine ring, along with a nitrile group at the 2-position
Mechanism of Action
Target of Action
The primary target of 3-Bromo-5-chloropyrazine-2-carbonitrile is the Janus kinase 2 (JAK2) . JAK2 is a non-receptor tyrosine kinase that plays a crucial role in signal transduction for various cytokines and growth factors .
Mode of Action
This compound interacts with JAK2, inhibiting its kinase activity . This inhibition prevents the phosphorylation and activation of downstream signaling proteins, thereby modulating the cellular responses to cytokines and growth factors .
Biochemical Pathways
The inhibition of JAK2 by this compound affects several biochemical pathways. Primarily, it impacts the JAK-STAT signaling pathway , which is involved in cell proliferation, differentiation, cell migration and apoptosis . By inhibiting JAK2, the compound prevents the activation of STAT proteins, thereby modulating these cellular processes .
Pharmacokinetics
These studies have provided valuable insights into the compound’s bioavailability, half-life, and other pharmacokinetic parameters .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of cellular responses to cytokines and growth factors . By inhibiting JAK2, the compound can potentially influence cell proliferation, differentiation, migration, and apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other compounds, the pH of the environment, temperature, and the specific cellular context
Biochemical Analysis
Biochemical Properties
3-Bromo-5-chloropyrazine-2-carbonitrile plays a significant role in biochemical reactions, particularly as a precursor in the synthesis of kinase inhibitors . It interacts with enzymes such as JAK2 kinase, influencing their activity and selectivity . The compound’s interactions with these enzymes are crucial for studying pharmacokinetics and pharmacodynamics of related compounds .
Cellular Effects
This compound affects various cell types and cellular processes. It has been observed to cause skin and eye irritation, and it may be metabolized to cyanide, which inhibits cytochrome oxidase and impairs cellular respiration . This compound can influence cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a precursor in the synthesis of kinase inhibitors . It binds to specific sites on enzymes, leading to inhibition or activation of their activity . This binding interaction is essential for the compound’s effects on gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but its degradation products can have different biochemical effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxicity and adverse effects . Understanding the dosage thresholds is essential for determining the compound’s safety and efficacy in biochemical applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function and biochemical reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its biochemical effects .
Subcellular Localization
This compound’s subcellular localization is directed by targeting signals and post-translational modifications . These factors guide the compound to specific compartments or organelles, affecting its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloropyrazine-2-carbonitrile typically involves the bromination and chlorination of pyrazine derivatives. One common method starts with 3-amino-5-chloropyrazine, which undergoes bromination using cupric bromide and t-butyl nitrite . The reaction conditions often include the use of solvents such as dichloromethane and temperatures around room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloropyrazine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and mild heating.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include various substituted pyrazines.
Reduction Products: Reduction of the nitrile group yields amines.
Oxidation Products: Oxidation of the nitrile group results in carboxylic acids.
Scientific Research Applications
3-Bromo-5-chloropyrazine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of kinase inhibitors, particularly JAK2 kinase inhibitors, which are studied for their potential in treating various cancers and inflammatory diseases.
Materials Science:
Biological Studies: It serves as a precursor in the synthesis of biologically active molecules, aiding in the study of their pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6-chloropyridine-2-carbonitrile: Similar in structure but with a pyridine ring instead of a pyrazine ring.
3-Chloropyrazine-2-carbonitrile: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromo-2-chloropyridine-3-carbonitrile: Another pyridine derivative with similar functional groups.
Uniqueness
3-Bromo-5-chloropyrazine-2-carbonitrile is unique due to the specific positioning of the bromine and chlorine atoms on the pyrazine ring, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in medicinal chemistry for the development of kinase inhibitors.
Properties
IUPAC Name |
3-bromo-5-chloropyrazine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrClN3/c6-5-3(1-8)9-2-4(7)10-5/h2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRXVZUADRMZHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)C#N)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595940 | |
Record name | 3-Bromo-5-chloropyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
440124-25-4 | |
Record name | 3-Bromo-5-chloropyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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